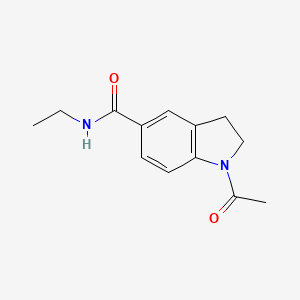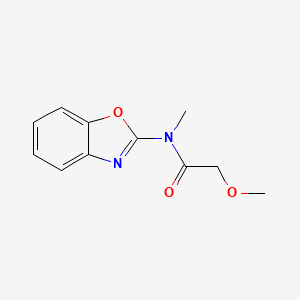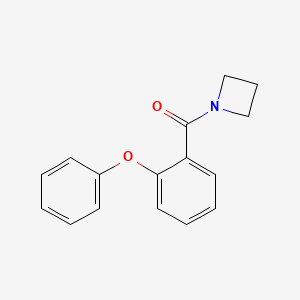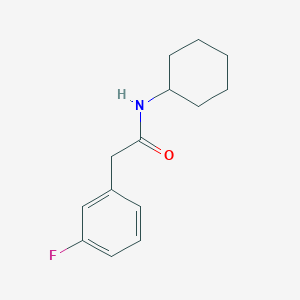
N-(4-methylcyclohexyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)pyridine-4-carboxamide (also known as 4-Me-MPH) is a chemical compound that belongs to the pyridine class of compounds. It is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH is a potent psychostimulant that has been the subject of scientific research due to its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 4-Me-MPH is not fully understood, but it is believed to work by blocking the reuptake of dopamine and norepinephrine, two neurotransmitters that play a key role in attention and cognitive function. By increasing the levels of these neurotransmitters in the brain, 4-Me-MPH enhances cognitive performance and reduces symptoms of ADHD.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Me-MPH are similar to those of methylphenidate, including increased heart rate and blood pressure, decreased appetite, and potential for addiction and abuse. However, studies have suggested that 4-Me-MPH may have a lower risk of abuse and addiction compared to other psychostimulants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Me-MPH in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters, which allows for more precise manipulation of these neurotransmitter systems. However, limitations include potential toxicity and variability in effects due to individual differences in metabolism and other factors.
Direcciones Futuras
Future research on 4-Me-MPH could focus on its potential therapeutic applications in other cognitive disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential as a performance-enhancing drug. Additionally, further studies could investigate its mechanism of action and potential side effects, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 4-Me-MPH involves the reaction of pyridine-4-carboxylic acid with 4-methylcyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Research on 4-Me-MPH has primarily focused on its potential therapeutic applications in the treatment of ADHD and other cognitive disorders. Studies have shown that 4-Me-MPH has similar effects to methylphenidate, including increased attention and focus, reduced impulsivity, and improved cognitive performance. Additionally, 4-Me-MPH has been found to have lower abuse potential and fewer side effects compared to other psychostimulants.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h6-10,12H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNHVTWHPOLWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)
![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)

![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)


![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)